molecular formula C12H12O3 B8670262 2H-1-Benzopyran-2-one, 6-ethyl-4-hydroxy-7-methyl- CAS No. 55004-78-9

2H-1-Benzopyran-2-one, 6-ethyl-4-hydroxy-7-methyl-

Cat. No. B8670262
Key on ui cas rn: 55004-78-9
M. Wt: 204.22 g/mol
InChI Key: JZUXFVXCOFFNII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US03974289

Procedure details

Fuming nitric acid (16 ml) was added to a stirred suspension of 6-ethyl-4-hydroxy-7-methylcoumarin (m.p. 234°-7° ; 3.17g) in chloroform (250 ml) at room temperature over 1 hour. After standing for a further hour, the solvent was removed in vacuo at room temperature and 6N hydrochloric acid (60 ml) added to the residue. Filtration gave the product, m.p. 170°-2°(d), (C12H11NO5 requires C, 57.83; H, 4.45; N, 5.62. Found: C, 58.07; H, 4.54; N, 5.76).
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
3.17 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+]([O-])(O)=O.C([C:7]1[CH:8]=[C:9]2[C:14](=[CH:15][C:16]=1[CH3:17])[O:13][C:12](=[O:18])[CH:11]=[C:10]2[OH:19])C.[CH:20](Cl)(Cl)Cl>>[CH3:17][C:16]1[C:15]([CH3:20])=[C:14]2[C:9]([C:10]([OH:19])=[CH:11][C:12](=[O:18])[O:13]2)=[CH:8][CH:7]=1

Inputs

Step One
Name
Quantity
16 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
3.17 g
Type
reactant
Smiles
C(C)C=1C=C2C(=CC(OC2=CC1C)=O)O
Name
Quantity
250 mL
Type
reactant
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After standing for a further hour
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo at room temperature
ADDITION
Type
ADDITION
Details
6N hydrochloric acid (60 ml) added to the residue
FILTRATION
Type
FILTRATION
Details
Filtration

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C2C(=CC(OC2=C1C)=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.